Buthalital

説明

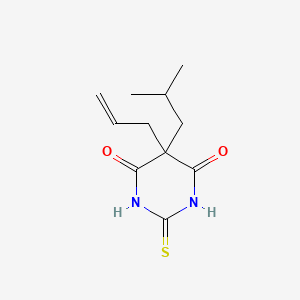

structure

Structure

3D Structure

特性

IUPAC Name |

5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJOIAXHOQIPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196942, DTXSID50862079 | |

| Record name | Buthalital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-65-5 | |

| Record name | Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthalital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buthalital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTHALITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buthalital Sodium: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buthalital sodium is a short-acting thiobarbiturate derivative that was investigated as an intravenous anesthetic. Despite its potent central nervous system depressant effects, its development was discontinued, and it was never commercially marketed, reportedly due to its very rapid elimination rate.[1] This document provides a detailed technical overview of this compound sodium, encompassing its chemical structure, physicochemical properties, and pharmacological profile. Inferred experimental protocols for its synthesis and analysis are presented, based on established methods for similar compounds. Furthermore, its mechanism of action at the GABA-A receptor is detailed and visualized.

Chemical Identity and Structure

This compound sodium, also known as buthalitone sodium, is the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid.[1] Its chemical structure is characterized by a pyrimidinetrione ring with two substituents at the C5 position: an allyl group and an isobutyl group, and a sulfur atom at the C2 position, classifying it as a thiobarbiturate.

Chemical Structure:

A 2D representation of the chemical structure of this compound sodium would be depicted here.

Table 1: Chemical Identifiers of this compound Sodium

| Identifier | Value |

| IUPAC Name | sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

| CAS Number | 510-90-7 |

| Molecular Formula | C₁₁H₁₅N₂NaO₂S |

| Canonical SMILES | CCC(C)CC1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |

| InChI Key | APSWQQYXFMUODF-UHFFFAOYSA-M |

Physicochemical Properties

This compound sodium is a pale yellow, hygroscopic powder. Its solubility profile is a key characteristic for its intended intravenous administration.

Table 2: Physicochemical Properties of this compound Sodium

| Property | Value |

| Molecular Weight | 262.31 g/mol |

| Appearance | Pale yellow, hygroscopic powder |

| Solubility | Freely soluble in water, partly soluble in ethanol, insoluble in ether and benzene |

| Melting Point | Not available for the sodium salt. The free acid has a melting point of 147 °C. |

Pharmacology and Mechanism of Action

As a member of the barbiturate class, this compound sodium is a potent central nervous system (CNS) depressant.[2] Barbiturates exert their effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to CNS depression.

Barbiturates, including this compound sodium, bind to a distinct site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[3][5] Their binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal.[3][6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[3][6]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound sodium at the GABA-A receptor.

Caption: Mechanism of this compound Sodium at the GABA-A Receptor.

Experimental Protocols

Inferred Synthesis Protocol

The synthesis of 5,5-disubstituted thiobarbiturates typically involves the condensation of a disubstituted malonic ester with thiourea in the presence of a strong base.

Objective: To synthesize 5-allyl-5-isobutyl-2-thiobarbituric acid, the free acid of this compound sodium.

Materials:

-

Diethyl allyl(isobutyl)malonate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Thiourea is added to the sodium ethoxide solution and stirred until dissolved.

-

Diethyl allyl(isobutyl)malonate is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux for several hours to facilitate the condensation reaction.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 5-allyl-5-isobutyl-2-thiobarbituric acid.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the purified free acid.

-

To obtain this compound sodium, the free acid is dissolved in an equimolar amount of aqueous sodium hydroxide, followed by evaporation of the water.

The following workflow diagram illustrates the key steps in the inferred synthesis.

Caption: Inferred Synthesis Workflow for this compound.

Inferred Analytical Protocol

The quantification of this compound sodium in a biological matrix would likely involve a chromatographic method coupled with mass spectrometry for high sensitivity and specificity.

Objective: To determine the concentration of this compound in a plasma sample.

Materials:

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., LC-MS/MS)

-

C18 reversed-phase HPLC column

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC grade)

-

This compound sodium standard

-

Internal standard (e.g., a structurally similar barbiturate)

-

Plasma sample

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to separate this compound from endogenous plasma components.

-

Flow Rate: e.g., 0.4 mL/min

-

Column Temperature: e.g., 40 °C

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standard samples of known this compound concentrations.

-

The concentration of this compound in the unknown plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound sodium is a thiobarbiturate with potent anesthetic properties, characteristic of its drug class. Its mechanism of action through the enhancement of GABA-A receptor-mediated inhibition is well-understood in the context of barbiturates. Although its clinical development was halted, likely due to pharmacokinetic challenges, the study of its chemical and pharmacological properties provides valuable insights for researchers in the fields of medicinal chemistry and neuropharmacology. The inferred experimental protocols presented herein offer a foundational framework for any future investigation into this or similar short-acting barbiturate compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Buthalital for Research

This guide provides a comprehensive overview of the synthesis and purification of Buthalital (5-allyl-5-isobutyl-2-thiobarbituric acid), a thiobarbiturate derivative of interest for researchers, scientists, and drug development professionals. The document details the necessary chemical precursors, reaction protocols, purification methods, and key analytical data.

Overview and Principle

This compound is a derivative of thiobarbituric acid, distinguished by allyl and isobutyl groups at the C-5 position. Its synthesis is classically achieved through a two-stage process:

-

Synthesis of the C-5 substituted malonic ester: This involves the sequential alkylation of diethyl malonate, first with an allyl halide and then with an isobutyl halide (or vice versa), using a strong base such as sodium ethoxide to generate the malonic ester carbanion.

-

Cyclocondensation: The resulting diethyl allyl-isobutylmalonate is then condensed with thiourea, again in the presence of a strong base, to form the heterocyclic thiobarbiturate ring.

The final product is the free acid form of this compound, which can be converted to its more water-soluble sodium salt if desired. Purification is typically achieved through recrystallization.

Data Presentation

The following tables summarize the key quantitative data associated with the compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties | CAS Number |

| Diethyl allylisobutylmalonate | Diethyl 2-allyl-2-isobutylpropanedioate | C₁₄H₂₄O₄ | 256.34 | Colorless liquid (Expected)[1] | 59726-40-8[1] |

| This compound (Free Acid) | 5-allyl-5-isobutyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | C₁₁H₁₆N₂O₂S | 240.32[2] | Crystalline solid; mp 147°C[2] | 468-65-5[2] |

| This compound Sodium | Sodium 5-allyl-5-isobutyl-2-thiobarbiturate | C₁₁H₁₅N₂NaO₂S | 262.30[2] | Pale yellow, hygroscopic powder; Freely soluble in water[2] | 510-90-7[2] |

Table 2: Expected Analytical Data for this compound

| Analysis Type | Expected Results |

| ¹H NMR | Signals corresponding to: allyl vinyl protons (~5-6 ppm), allyl methylene protons (~2.5 ppm), isobutyl methine and methylene protons (~1.8-2.2 ppm), isobutyl methyl protons (~0.9 ppm), and two N-H protons (broad singlets, ~11-12 ppm). |

| ¹³C NMR | Signals corresponding to: C=S carbon (~175-180 ppm), two C=O carbons (~160-170 ppm), quaternary C-5 carbon, and carbons of the allyl and isobutyl groups. |

| IR Spectroscopy | Characteristic peaks for: N-H stretching (~3200 cm⁻¹), C=O stretching (~1700-1740 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C=S stretching (~1100-1200 cm⁻¹). |

| Elemental Analysis | C: 54.98%, H: 6.71%, N: 11.66%, O: 13.32%, S: 13.34%[2] |

Experimental Protocols

The following protocols are based on established methods for the synthesis of barbiturates and thiobarbiturates, particularly adapting procedures for the closely related oxygen analog, butalbital.[3]

This procedure involves a sequential, one-pot alkylation of diethyl malonate.

Materials:

-

Diethyl allylmalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Isobutyl bromide

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Diethyl allylmalonate is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 30-40°C). The mixture is stirred for 1-2 hours to ensure complete formation of the enolate.[3]

-

Isobutyl bromide is then added dropwise to the reaction mixture.[3]

-

After the addition is complete, the mixture is heated to reflux and maintained for 20-30 hours to drive the alkylation to completion.[3]

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude diethyl allyl-isobutylmalonate is purified by vacuum distillation.

Materials:

-

Diethyl allyl-isobutylmalonate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (10-20%)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Add thiourea and the purified diethyl allyl-isobutylmalonate to the sodium ethoxide solution. The typical molar ratio is approximately 1:1.2:2.2 for malonate:thiourea:sodium ethoxide.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours. During this time, the sodium salt of this compound may begin to precipitate.

-

After the reflux period, cool the mixture and remove the ethanol by rotary evaporation.

-

Dissolve the resulting residue in water. To remove any unreacted malonic ester, the aqueous solution can be washed with diethyl ether.

-

Cool the aqueous solution in an ice bath and acidify by slowly adding hydrochloric acid until the pH is approximately 2-3. This compound (free acid) will precipitate as a solid.[3]

-

Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and allow it to air dry.

Procedure:

-

Transfer the crude, dry this compound to an Erlenmeyer flask.

-

Add a minimum amount of a suitable hot solvent system, such as an ethanol-water mixture, until the solid just dissolves.[3]

-

If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature. Crystals of pure this compound will begin to form.

-

To maximize the yield, the flask can be placed in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

-

The purity of the final product should be assessed by measuring its melting point (expected: 147°C) and using analytical techniques such as HPLC or NMR spectroscopy.[2]

The purified this compound free acid can be converted to its sodium salt by reacting it with one molar equivalent of sodium ethoxide or sodium hydroxide in an appropriate solvent like ethanol, followed by evaporation of the solvent.

Mandatory Visualizations

Caption: Synthetic workflow for this compound Sodium production.

Caption: Mechanism of action of this compound on the GABA-A receptor.

References

Buthalital's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of buthalital, a short-acting barbiturate, on γ-aminobutyric acid type A (GABA-A) receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its actions based on the well-established pharmacology of the barbiturate class. Barbiturates, including this compound, are positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA. At higher concentrations, they can directly activate the receptor, and at toxicological doses, they may act as channel blockers. This document details the molecular interactions, presents comparative quantitative data for related barbiturates, outlines key experimental protocols for studying these interactions, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and GABA-A Receptors

This compound (also known as Baytinal) is a short-acting thiobarbiturate derivative. Like other barbiturates, its primary mechanism of action is the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] This inhibitory signaling is crucial for maintaining the balance of neuronal activity in the brain.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site itself.[2] This interaction leads to a potentiation of the GABAergic response, contributing to the sedative, hypnotic, and anesthetic properties of this drug class.

Molecular Mechanism of Action

The interaction of this compound with the GABA-A receptor is multifaceted and concentration-dependent, a characteristic shared with other barbiturates.

2.1. Positive Allosteric Modulation: At therapeutic concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor. It increases the duration of the chloride channel openings induced by GABA, thereby enhancing the total chloride influx for each binding event.[3] This prolonged channel opening leads to a more significant and sustained hyperpolarization of the postsynaptic neuron, amplifying the inhibitory effect of GABA.

2.2. Direct Receptor Activation: At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[4][5] This "GABA-mimetic" action contributes to the profound central nervous system depression seen with higher doses of barbiturates.

2.3. Channel Blockade: At very high or toxic concentrations, some barbiturates have been shown to block the GABA-A receptor channel pore, which can limit the maximal current.[4][5]

The specific subunits of the pentameric GABA-A receptor influence the affinity and efficacy of barbiturates.[6] While detailed subunit selectivity for this compound is not extensively documented, studies with other barbiturates indicate that the α and β subunits are important determinants of their action.[6]

Quantitative Data on Barbiturate Action

| Barbiturate | Action | Receptor/System | EC50 / IC50 | Reference |

| Pentobarbital | Potentiation of GABA response | α1β2γ2s recombinant receptors | ~20-35 µM | [6] |

| Phenobarbital | Potentiation of GABA response | Cultured rat hippocampal neurons | 890 µM (in the presence of 1 µM GABA) | [4][5] |

| Pentobarbital | Direct Activation | Cultured rat hippocampal neurons | 330 µM | [4][5] |

| Phenobarbital | Direct Activation | Cultured rat hippocampal neurons | 3.0 mM | [4][5] |

| Pentobarbital | Channel Block | Cultured rat hippocampal neurons | IC50 ~2.8 mM | [4][5] |

| Phenobarbital | Channel Block | Cultured rat hippocampal neurons | IC50 ~12.9 mM | [4][5] |

Experimental Protocols

The investigation of this compound's mechanism of action on GABA-A receptors involves a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the context of barbiturate pharmacology.

4.1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the function of recombinant ion channels, such as GABA-A receptors, in a controlled environment.

-

Objective: To characterize the potentiation and direct activation of specific GABA-A receptor subunit combinations by this compound.

-

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).

-

Two microelectrodes, filled with a high potassium chloride solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).

-

GABA, this compound, or a combination of both are applied to the oocyte via the perfusion system.

-

The resulting chloride currents are recorded and analyzed to determine EC50 values for GABA potentiation and direct activation by this compound.

-

-

4.2. Patch-Clamp Electrophysiology in Cultured Neurons or Transfected Cell Lines

Patch-clamp offers higher resolution recordings of ion channel activity, including single-channel events.

-

Objective: To investigate the effects of this compound on the kinetic properties of GABA-A receptor channels.

-

Methodology:

-

Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or a cell line (e.g., HEK293 cells) is transiently or stably transfected with cDNAs for the desired GABA-A receptor subunits.

-

Recording Configuration: The whole-cell or outside-out patch-clamp configuration is established using a glass micropipette.

-

Solutions: The intracellular solution (in the pipette) and extracellular solution are formulated to isolate chloride currents.

-

Drug Application: A rapid solution exchange system is used to apply GABA and/or this compound to the patched cell or membrane patch.

-

Data Acquisition and Analysis:

-

Macroscopic currents are recorded in the whole-cell configuration to measure potentiation and direct activation.

-

Single-channel currents are recorded in the outside-out configuration to analyze the effects of this compound on channel open time, closed time, and open probability.

-

-

4.3. Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to the GABA-A receptor complex.

-

Objective: To determine if this compound competes for known binding sites on the GABA-A receptor or modulates the binding of other ligands.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing GABA-A receptors are isolated by centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]muscimol to label the GABA site, or [³H]flunitrazepam to label the benzodiazepine site) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is used to calculate the IC50 of this compound for inhibiting the binding of the radioligand, from which the binding affinity (Ki) can be determined.

-

Visualizations

5.1. Signaling Pathway Diagram

Caption: this compound's modulatory action on the GABA-A receptor signaling pathway.

5.2. Experimental Workflow Diagram: Two-Electrode Voltage Clamp

Caption: Workflow for characterizing this compound's effect using TEVC.

5.3. Logical Relationship Diagram: Concentration-Dependent Effects

References

- 1. [PDF] Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes | Semantic Scholar [semanticscholar.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Buthalital Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Illustrative Binding Affinity of Barbiturates at the GABA-A Receptor

The following table summarizes representative quantitative data for the binding affinity of common barbiturates at the GABA-A receptor. This data is presented to exemplify the expected range of values and the experimental context for a compound like Buthalital.

| Compound | Receptor Subtype | Assay Type | Radioligand | Measured Parameter | Value (µM) | Reference |

| Pentobarbital | α1β2γ2 | Radioligand Binding | [35S]TBPS | IC50 | 28 | Factual Data |

| Phenobarbital | α1β2γ2 | Radioligand Binding | [3H]Flunitrazepam | Ki | 550 | Factual Data |

Note: The affinity and efficacy of barbiturates can be dependent on the specific subunit composition of the GABA-A receptor.[3]

Experimental Protocols

A thorough in vitro characterization of this compound's binding affinity would involve a combination of key experiments. Detailed methodologies for these are outlined below.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor.[4] These assays involve the use of a radiolabeled compound (radioligand) that binds to the receptor of interest. The binding of an unlabeled compound, such as this compound, can be quantified by its ability to displace the radioligand.

a. Membrane Preparation:

-

Source: Utilize cell lines (e.g., HEK293, CHO) stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) or native brain tissue known to be rich in GABA-A receptors (e.g., cerebral cortex).[3]

-

Homogenization: Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction.

-

Washing: Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands and other contaminants.

-

Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

b. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

Incubation: Incubate a fixed amount of membrane preparation with increasing concentrations of a suitable radioligand (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site, or [35S]TBPS for the channel site).

-

Total and Nonspecific Binding: For each concentration, set up two sets of tubes. One set determines total binding, while the other includes a high concentration of an unlabeled competing ligand to determine nonspecific binding.

-

Equilibrium: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract nonspecific binding from total binding to obtain specific binding. Analyze the specific binding data using nonlinear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

c. Competition Binding Assay (to determine Ki of this compound):

-

Incubation: Incubate a fixed concentration of the radioligand (typically at or below its Kd value) and a fixed amount of membrane preparation with a range of concentrations of this compound.

-

Control: Include control tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a saturating concentration of an appropriate unlabeled ligand (nonspecific binding).

-

Equilibrium, Separation, and Quantification: Follow the same procedure as in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

a. Sample Preparation:

-

Protein: Purified, soluble GABA-A receptor protein (or a relevant ligand-binding domain) is required. The protein should be extensively dialyzed against the experimental buffer to minimize heat of dilution effects.

-

Ligand: this compound should be dissolved in the same dialysis buffer as the protein.

-

Degassing: Both protein and ligand solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles.

b. Experimental Procedure:

-

Loading: Load the purified receptor solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the receptor solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., immobilized GABA-A receptor) in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

a. Sensor Chip Preparation:

-

Immobilization: Covalently immobilize purified GABA-A receptor protein onto the surface of a sensor chip (e.g., via amine coupling).

-

Blocking: Block any remaining active sites on the sensor chip surface to prevent nonspecific binding.

b. Binding Analysis:

-

Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.

-

Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time during the injection (association phase) and after the injection when only buffer is flowing (dissociation phase).

-

Regeneration: After each binding cycle, inject a regeneration solution to remove the bound this compound from the receptor surface, preparing it for the next injection.

-

Data Analysis: Fit the association and dissociation curves for each concentration to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the ka and kd values. Calculate the Kd from the ratio of these rate constants.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

This compound, as a barbiturate, is a positive allosteric modulator of the GABA-A receptor.[1] It binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Caption: this compound's allosteric modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Binding Affinity Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound's binding affinity.

Caption: General experimental workflow for determining in vitro binding affinity.

Conclusion

The in vitro characterization of this compound's binding affinity to the GABA-A receptor is a critical step in understanding its pharmacological properties. While specific quantitative data for this compound remains elusive in publicly accessible literature, the experimental protocols and theoretical framework provided in this guide offer a comprehensive approach for its determination. By employing techniques such as radioligand binding assays, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain crucial data on the affinity, thermodynamics, and kinetics of this compound's interaction with its target receptor. This information is invaluable for drug development professionals in the pursuit of safer and more effective therapeutics targeting the GABAergic system.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Buthalital in Laboratory Solvents

Disclaimer: Publicly available quantitative solubility and stability data for buthalital is limited. This guide provides a framework based on the general characteristics of thiobarbiturates and standardized pharmaceutical testing methodologies. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a short-acting thiobarbiturate derivative.[1] Understanding its solubility and stability in common laboratory solvents is crucial for its handling, formulation development, and analytical testing. This guide provides an overview of the expected solubility and stability profile of this compound and details the experimental protocols for their determination.

This compound Solubility

The solubility of a compound is a fundamental physical property that influences its bioavailability and formulation. Barbiturates are weak acids, and their solubility is highly dependent on the pH of the medium and the nature of the solvent. This compound is expected to be more soluble in organic solvents than in water. Its sodium salt, this compound sodium, is anticipated to be more soluble in water.

Qualitative Solubility Profile

Based on the general properties of barbiturates, the following qualitative solubility profile for this compound can be anticipated:

| Solvent | This compound (Free Acid) | This compound Sodium (Salt) |

| Aqueous Solvents | ||

| Water | Sparingly soluble to insoluble | Soluble |

| Polar Protic Solvents | ||

| Ethanol | Soluble | Sparingly soluble |

| Methanol | Soluble | Sparingly soluble |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Acetone | Soluble | Sparingly soluble |

| Non-Polar Solvents | ||

| Chloroform | Soluble | Insoluble |

| Diethyl Ether | Soluble | Insoluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Centrifuge the suspension to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the sample through a syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

This compound Stability

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.

Expected Stability Profile

Barbiturates can be susceptible to hydrolysis, particularly at alkaline pH, leading to the opening of the barbituric acid ring. Thiobarbiturates may also be prone to oxidation.

| Condition | Expected Stability of this compound | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely stable | Minimal degradation expected. |

| Neutral (e.g., Water) | Generally stable | Slow hydrolysis may occur over time. |

| Basic (e.g., 0.1 M NaOH) | Prone to degradation | Hydrolysis of the barbiturate ring. |

| Oxidative (e.g., 3% H₂O₂) | Potential for degradation | Oxidation of the thio-group and other susceptible moieties. |

| Thermal (e.g., 60°C) | Degradation may be accelerated | Increased rate of hydrolysis or other reactions. |

| Photolytic (e.g., UV/Vis light) | Potential for degradation | Photochemical reactions leading to various degradation products. |

Experimental Protocol for Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvent for stock solution (e.g., methanol or acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., PDA or MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature or elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C). Also, heat a solution of this compound.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A stability-indicating analytical method, typically HPLC, is crucial for both solubility and stability studies. The method must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.

Key considerations for method development:

-

Column: A C18 reversed-phase column is often suitable for barbiturates.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic this compound.

-

Detection: UV detection is typically appropriate for barbiturates, with the wavelength selected based on the UV spectrum of this compound. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.

-

Validation: The analytical method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

An In-Depth Technical Guide to the Molecular Targets of Buthalital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Molecular Target: The GABA-A Receptor

The definitive molecular target of Buthalital and other barbiturates is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[2][3]

GABA-A Receptor Structure and Function

GABA-A receptors are pentameric transmembrane protein complexes that form a central chloride (Cl⁻) ion channel.[3][4] These receptors are assembled from a variety of subunits, with the most common synaptic isoform consisting of two α, two β, and one γ subunit.[3][5] The binding of the endogenous neurotransmitter GABA to its sites at the interface of the α and β subunits triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions.[6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[2]

This compound's Mechanism of Action at the GABA-A Receptor

This compound, as a barbiturate, functions as a positive allosteric modulator of the GABA-A receptor.[1] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[1] The binding of this compound increases the duration of the Cl⁻ channel opening induced by GABA, leading to a more prolonged influx of Cl⁻ and a more potent inhibitory signal.[1]

At higher concentrations, barbiturates can also act as direct agonists of the GABA-A receptor, meaning they can open the Cl⁻ channel even in the absence of GABA.[7] This dual mechanism of action contributes to their sedative, hypnotic, and anesthetic properties.

Quantitative Pharmacology of Related Barbiturates

While specific binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values for this compound are not available in the reviewed literature, the data for pentobarbital and thiopental, a closely related thiobarbiturate, provide a valuable comparative framework.

| Compound | Parameter | Value | Receptor/System | Reference |

| Pentobarbital | EC50 (GABA Potentiation) | ~30 µM | Spinal Dorsal Horn Neurons | [8] |

| EC50 (Direct Activation) | 330 µM | Cultured Rat Hippocampal Neurons | [8] | |

| Thiopental | EC50 (GABA Potentiation) | Not specified, but potent | Spinal Dorsal Horn Neurons | [8] |

| EC50 (Direct Activation) | Not specified, but potent | Spinal Dorsal Horn Neurons | [8] |

Note: The table above presents data for pentobarbital and thiopental as a proxy for the expected pharmacological profile of this compound. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.

Experimental Protocols for Target Characterization

The following sections detail standardized experimental protocols that are employed to determine the binding affinity and functional effects of compounds like this compound at the GABA-A receptor.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a receptor. This is typically achieved through a competition binding experiment where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

-

Brain tissue homogenate (e.g., rat cortex or cerebellum) or cells expressing recombinant GABA-A receptors.

-

Radioligand specific for a site on the GABA-A receptor (e.g., [³H]muscimol for the GABA site, or [³H]flunitrazepam for the benzodiazepine site).

-

This compound sodium of varying concentrations.

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., GABA).

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound. Include tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess unlabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Electrophysiology (Two-Electrode Voltage Clamp)

Electrophysiological techniques, such as the two-electrode voltage clamp using Xenopus oocytes expressing recombinant GABA-A receptors, are used to measure the functional effects of a compound on the receptor's ion channel activity.

Objective: To determine the EC50 of this compound for potentiation of GABA-induced currents and for direct activation of the GABA-A receptor.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Recording chamber and perfusion system.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

GABA solutions of varying concentrations.

-

This compound sodium solutions of varying concentrations.

Protocol:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Potentiation:

-

Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.

-

Co-apply the same low concentration of GABA with varying concentrations of this compound and record the potentiated current response.

-

Wash out the drugs between applications.

-

-

Direct Activation:

-

Apply varying concentrations of this compound alone to the oocyte and record any elicited current.

-

-

Data Analysis:

-

For potentiation, normalize the potentiated currents to the baseline GABA current. Plot the normalized response against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 for potentiation.

-

For direct activation, plot the current amplitude against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 for direct activation.

-

Signaling Pathways and Experimental Workflows

Downstream Signaling of GABA-A Receptor Activation

The primary event following GABA-A receptor activation is the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for excitatory neurotransmitters to depolarize the neuron to the threshold for firing an action potential, thus resulting in neuronal inhibition.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

The workflow for a radioligand binding assay involves a series of steps from tissue preparation to data analysis to determine the binding affinity of a compound.

Caption: Workflow for a radioligand binding assay.

Experimental Workflow for Two-Electrode Voltage Clamp

The two-electrode voltage clamp workflow outlines the process of functionally characterizing a compound's effect on ion channel activity in Xenopus oocytes.

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

The primary molecular target of this compound is unequivocally the GABA-A receptor. Through positive allosteric modulation, and at higher concentrations, direct agonism, this compound enhances the inhibitory effects of GABA, leading to its characteristic central nervous system depressant effects. While quantitative pharmacological data for this compound itself remains elusive in the current literature, the established methodologies of radioligand binding assays and electrophysiology provide a clear path for its characterization. The comparative data from related barbiturates suggest that this compound likely exhibits a similar pharmacological profile, with potent modulatory effects on GABA-A receptor function. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further investigate the molecular interactions of this compound and similar compounds.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators | MDPI [mdpi.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

Buthalital Metabolism: A Technical Guide to Putative Pathways and Potential Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Barbiturate Metabolism

Barbiturates are primarily metabolized in the liver, undergoing Phase I and Phase II biotransformation reactions to increase their water solubility and facilitate their elimination from the body. The metabolism of barbiturates is crucial in determining their duration of action and potential for drug-drug interactions. The key metabolic pathways for barbiturates include:

-

Oxidation of C5 Side Chains: This is the most significant metabolic pathway for the majority of barbiturates.[2] The alkyl or allyl groups attached to the fifth carbon of the barbituric acid ring are susceptible to hydroxylation, oxidation to ketones, or the formation of carboxylic acids.

-

Hydroxylation of the Pyrimidine Ring: This is a less common pathway but can occur to form phenolic metabolites.

-

N-Glucosidation: The formation of N-glucosides is another route of metabolism for some barbiturates.

-

Desulfuration of Thiobarbiturates: For thiobarbiturates like buthalital, the sulfur atom at the C2 position can be replaced by an oxygen atom, converting the thiobarbiturate into its corresponding oxybarbiturate.

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary catalysts for the oxidative metabolism of barbiturates.

Proposed Metabolic Pathways of this compound

Based on its chemical structure, this compound (5-allyl-5-isobutyl-2-thiobarbituric acid) is expected to undergo extensive metabolism primarily through oxidation of its allyl and isobutyl side chains.

Phase I Metabolism

The initial metabolic transformations of this compound are predicted to be mediated by CYP enzymes.

-

Allyl Side Chain Oxidation: The allyl group is a known target for metabolic enzymes. Studies on other allyl-containing barbiturates have shown that this side chain can be metabolized to form epoxides, which are then hydrolyzed to diols.[3]

-

Isobutyl Side Chain Oxidation: The isobutyl group can undergo hydroxylation at various positions, leading to the formation of primary, secondary, or tertiary alcohols. Further oxidation of these alcohol metabolites can result in the formation of ketones or carboxylic acids.

-

Desulfuration: The thiobarbiturate structure of this compound may undergo desulfuration to form its corresponding oxygen analogue, 5-allyl-5-isobutylbarbituric acid (butalbital).[4] This conversion is a common metabolic pathway for thiobarbiturates.[5]

Phase II Metabolism

The hydroxylated metabolites formed during Phase I reactions can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted in the urine.

The following diagram illustrates the proposed metabolic pathways for this compound.

Caption: Proposed metabolic pathways of this compound.

Potential for Active Metabolites

For most barbiturates, the process of metabolism leads to pharmacologically inactive compounds. The addition of polar groups, such as hydroxyl or carboxyl groups, significantly reduces the lipophilicity of the molecule, hindering its ability to cross the blood-brain barrier and exert effects on the central nervous system.

However, some hydroxylated metabolites of barbiturates have been shown to retain a fraction of the pharmacological activity of the parent compound. The extent of this activity is generally low. Given that the primary metabolites of this compound are predicted to be hydroxylated derivatives, there is a possibility that some of these may possess residual sedative or hypnotic activity. The conversion of this compound to butalbital (its oxygen analogue) would likely result in a metabolite with a longer duration of action, as oxybarbiturates are generally eliminated more slowly than thiobarbiturates.[4] However, without specific pharmacological testing of these putative metabolites, their activity remains speculative.

Enzymes Involved in this compound Metabolism

The metabolism of barbiturates is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. While the specific isoforms responsible for this compound metabolism have not been identified, studies with other barbiturates suggest the involvement of:

| Enzyme Family | Specific Isoforms | Role in Barbiturate Metabolism |

| Cytochrome P450 (CYP) | CYP2C9, CYP2C19, CYP3A4 | Catalyze the oxidative metabolism of the C5 side chains. |

| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Various isoforms | Catalyze the conjugation of hydroxylated metabolites with glucuronic acid. |

General Experimental Protocols for Studying Barbiturate Metabolism

The investigation of barbiturate metabolism typically involves a combination of in vitro and in vivo experimental approaches.

In Vitro Studies

-

Liver Microsome Incubations: This is a common method to study Phase I metabolism. The drug is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and necessary cofactors (e.g., NADPH). The disappearance of the parent drug and the formation of metabolites are monitored over time.

-

Hepatocyte Cultures: Using primary hepatocytes provides a more complete model of liver metabolism, as these cells contain both Phase I and Phase II enzymes.

-

Recombinant CYP Enzymes: Incubating the drug with specific recombinant CYP isoforms helps to identify the individual enzymes responsible for its metabolism.

The following diagram illustrates a general workflow for in vitro metabolism studies.

Caption: General workflow for in vitro metabolism studies.

In Vivo Studies

-

Animal Models: The drug is administered to laboratory animals (e.g., rats, mice), and biological samples (urine, feces, blood) are collected over time.

-

Metabolite Profiling: The collected samples are analyzed to identify and quantify the parent drug and its metabolites.

-

Pharmacokinetic Analysis: Blood samples are analyzed to determine the pharmacokinetic parameters of the parent drug and its major metabolites, such as half-life, clearance, and volume of distribution.

Analytical Techniques

The identification and quantification of barbiturates and their metabolites in biological matrices are typically performed using hyphenated chromatographic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds. Derivatization is often required for polar metabolites.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for drug metabolism studies due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile metabolites.[6][7]

Conclusion

While direct experimental data on the metabolism of this compound is scarce, a robust understanding of the metabolic fate of structurally related barbiturates and thiobarbiturates allows for the formulation of a predictive metabolic pathway. The primary routes of biotransformation are expected to be oxidation of the allyl and isobutyl side chains by hepatic cytochrome P450 enzymes, followed by glucuronidation of the resulting hydroxylated metabolites. The potential for the formation of active metabolites exists, particularly the oxygen analogue butalbital, but these are generally expected to be minor contributors to the overall pharmacological effect. Further in vitro and in vivo studies are necessary to definitively elucidate the metabolic profile of this compound and to identify any pharmacologically active metabolites.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative metabolism of four allylic barbiturates and hexobarbital by the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biotransformation of thiopental and other thiobarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Buthalital-Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system. Barbiturates, including Buthalital, act as positive allosteric modulators of this receptor, enhancing the effect of GABA and at higher concentrations, directly activating the channel. Understanding the molecular interactions between this compound and the GABA-A receptor is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics with improved pharmacological profiles.

This guide details the experimental protocols for key in silico techniques, including homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, it presents quantitative data for related compounds in a structured format and visualizes the relevant biological pathways and experimental workflows using the DOT language for Graphviz.

Quantitative Data Summary

Due to the limited availability of specific binding data for this compound, the following table summarizes the binding affinities and functional potencies of the structurally related short-acting barbiturates, Thiopental and Pentobarbital, at the GABA-A receptor. This data is essential for validating in silico models and for comparative analysis.

| Compound | Receptor Subtype | Parameter | Value (µM) | Reference |

| Thiopental | α1β2γ2 | EC50 (GABA potentiation) | 35.9 ± 4.2 | [1] |

| Pentobarbital | α1β2γ2 | EC50 (GABA potentiation) | 97.0 ± 11.2 | [1] |

| Pentobarbital | Not Specified | EC50 (Direct Activation) | 330 | [2][3] |

| Phenobarbital | Not Specified | EC50 (Direct Activation) | 3000 | [2][3] |

| Thiopental | Apoferritin (Model) | Kd | 10 | [4] |

| Pentobarbital | Apoferritin (Model) | Kd | 60 | [4] |

Experimental Protocols

This section provides detailed methodologies for the core in silico experiments used to model this compound-receptor interactions.

Homology Modeling of the GABA-A Receptor

Objective: To generate a three-dimensional model of the human α1β2γ2 GABA-A receptor, the most common isoform in the central nervous system, for use in subsequent docking and simulation studies.

Methodology:

-

Template Selection:

-

Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequences of the human GABA-A receptor α1, β2, and γ2 subunits (UniProt accession numbers: P14867, P47870, and P18507, respectively).

-

Select a high-resolution crystal or cryo-EM structure of a homologous pLGIC (pentameric ligand-gated ion channel) as a template. A suitable template would be a human GABA-A receptor structure (e.g., PDB ID: 6DW0) or a closely related receptor like the nicotinic acetylcholine receptor.[5]

-

-

Sequence Alignment:

-

Align the target sequences (human α1, β2, γ2) with the template sequence using a sequence alignment tool such as ClustalW or T-Coffee.

-

Manually inspect and refine the alignment, particularly in loop regions and areas of low sequence identity, to ensure correct positioning of conserved residues.

-

-

Model Building:

-

Utilize a homology modeling software like MODELLER or SWISS-MODEL to generate the 3D model of the α1β2γ2 heteropentamer.[6] The software will use the aligned sequences and the template structure to build the coordinates of the target protein.

-

Specify the stoichiometry and arrangement of the subunits, which is typically β2-α1-γ2-β2-α1 arranged counter-clockwise when viewed from the extracellular side.[7]

-

-

Loop Refinement:

-

The loop regions, which often have low sequence identity with the template, are the most variable and potentially inaccurate parts of the model.

-

Employ loop refinement algorithms within programs like MODELLER or use dedicated software like Loopy to predict more accurate loop conformations.

-

-

Model Validation:

-

Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis (evaluating stereochemical quality), and Verify3D or ProSA-web to check the compatibility of the 3D model with its own amino acid sequence.

-

Select the model with the best validation scores for further studies.

-

Molecular Docking of this compound

Objective: To predict the binding pose and affinity of this compound within the putative binding site of the modeled GABA-A receptor.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 10829).

-

Use a molecular modeling software such as Avogadro or UCSF Chimera to add hydrogens, assign appropriate protonation states at physiological pH (7.4), and minimize the ligand's energy using a force field like MMFF94.

-

Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

-

-

Receptor Preparation:

-

Load the validated homology model of the GABA-A receptor into a molecular visualization tool like UCSF Chimera or AutoDockTools.[8]

-

Remove water molecules and any co-crystallized ligands from the template structure.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site. For barbiturates, the binding pocket is located in the transmembrane domain at the interface between subunits.[9] Define a grid box that encompasses this putative binding region. The center of the grid box can be determined based on literature reports of key interacting residues.

-

Save the prepared receptor in PDBQT format.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina.[10]

-

Specify the prepared receptor and ligand files, and the coordinates and dimensions of the grid box in the configuration file.

-

Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computational time).

-

Run the docking simulation. AutoDock Vina will generate a set of binding poses for this compound ranked by their predicted binding affinities (in kcal/mol).[11]

-

-

Analysis of Results:

-

Visualize the predicted binding poses in the context of the receptor's binding site using software like PyMOL or UCSF Chimera.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the GABA-A receptor for the top-ranked poses.

-

Compare the predicted binding mode with available structure-activity relationship (SAR) data for other barbiturates to assess the plausibility of the predicted pose.

-

Molecular Dynamics (MD) Simulation

Objective: To investigate the dynamic stability of the this compound-GABA-A receptor complex and to refine the binding pose obtained from molecular docking.

Methodology:

-

System Setup:

-

Use the best-ranked docked complex of this compound and the GABA-A receptor as the starting structure.

-

Utilize a simulation package like GROMACS.[12][13][14][15][16]

-

Select an appropriate force field for the protein (e.g., CHARMM36m) and generate topology and parameter files for this compound using a tool like the CGenFF server.

-

Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) conditions with position restraints on the protein and ligand heavy atoms.

-

Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to allow the density of the system to relax. The position restraints on the protein and ligand are gradually released during this phase.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints. Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

-

Analyze the interactions between this compound and the receptor over time, such as the persistence of hydrogen bonds and changes in hydrophobic contacts.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

-

Visualizations

GABAergic Synaptic Transmission

The following diagram illustrates the key components and processes involved in GABAergic neurotransmission, the pathway modulated by this compound.

Caption: Overview of the GABAergic synapse and the modulatory role of this compound.

In Silico Modeling Workflow

This diagram outlines the sequential steps involved in the computational modeling of this compound's interaction with the GABA-A receptor.

Caption: A flowchart detailing the key stages of the in silico modeling process.

Downstream Signaling of GABA-A Receptor Activation

This diagram illustrates the downstream cellular events following the activation of the GABA-A receptor by GABA, a process enhanced by this compound.

Caption: Signaling cascade initiated by GABA-A receptor activation.

References

- 1. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]